A-443654 - 552326-17-7

A-443654

Catalog Number: EVT-3465725
CAS Number: 552326-17-7
Molecular Formula: C24H23N5O
Molecular Weight: 397.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of A-443654 involves several key steps utilizing advanced organic chemistry techniques. Initially, the synthesis begins with the preparation of bromoindazole building blocks through Suzuki coupling reactions. Specifically, 2-bromo-6-methylaniline is coupled with vinylboronic acids to yield various alkyl-substituted indazole derivatives. The process includes hydrogenation steps to refine the structure further .

Molecular Structure Analysis

The molecular structure of A-443654 can be described as an indazole derivative with specific substitutions that enhance its binding affinity for the ATP-binding site of Akt. The compound's structure has been elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about its three-dimensional arrangement .

Key structural data include:

  • Molecular Formula: C17H18N4O2
  • Molecular Weight: 314.35 g/mol
  • Key Functional Groups: Indazole core with alkyl substitutions.

This structural configuration is critical for its function as an ATP-competitive inhibitor.

Chemical Reactions Analysis

A-443654 participates in several chemical reactions primarily focused on its interaction with Akt. Upon binding to the ATP site of Akt, A-443654 induces a unique regulatory mechanism characterized by paradoxical hyperphosphorylation at Thr308 and Ser473 sites on Akt . This hyperphosphorylation occurs even in the absence of pathway feedback effects, indicating a direct influence of the inhibitor on kinase activity.

The compound has been shown to inhibit multiple kinases beyond Akt, including PDK1, S6K, PKA, PKC, and GSK3β, making it a versatile tool for studying kinase signaling pathways .

Mechanism of Action

The mechanism of action for A-443654 involves its competitive inhibition at the ATP-binding site of Akt. When A-443654 binds to this site, it prevents ATP from accessing the kinase domain, thereby inhibiting phosphorylation events that are critical for Akt's activation and downstream signaling pathways. Notably, this binding leads to hyperphosphorylation of Akt itself due to disrupted regulatory feedback mechanisms .

This unique mechanism highlights A-443654's potential as both a therapeutic agent and a research tool in understanding Akt regulation and its implications in cancer biology.

Physical and Chemical Properties Analysis

A-443654 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining appropriate experimental conditions when utilizing A-443654 in research settings.

Applications

A-443654 serves multiple scientific applications primarily focused on cancer research:

  • Cancer Therapeutics: As an inhibitor of Akt signaling pathways, A-443654 is being investigated for its potential use in treating various cancers where Akt plays a pivotal role in cell survival and proliferation.
  • Biochemical Studies: It is used extensively in biochemical assays to dissect signaling pathways involving Akt and related kinases.
  • Research Tool: A-443654 aids in understanding the regulatory mechanisms governing cell cycle progression and apoptosis by modulating Akt activity .
Molecular Pharmacology of A-443654 as a Pan-Akt Inhibitor

Structural Basis of Isoform-Selective Akt Inhibition

A-443654 (Rizavasertib) is an indazole–pyridine derivative that functions as a potent ATP-competitive inhibitor targeting all three Akt isoforms (Akt1, Akt2, Akt3) with equal affinity (Ki = 160 pM for each isoform) [6] [7]. Its molecular structure features a planar heterocyclic core that mimics ATP's adenine ring, enabling deep insertion into the hydrophobic pocket of Akt's kinase domain. Critical interactions include:

  • Hydrogen bonding with hinge residue Ala230 (Akt1 numbering).
  • Van der Waals contacts with gatekeeper residue Met281.
  • Hydrophobic packing against Val270 and Leu264 [1] [6].

The compound’s C7 position on the indazole ring is structurally permissive for modifications to enhance isoform selectivity. Studies introducing bulky C7-alkyl substituents (e.g., PrINZ analog with 7-n-propylindazole) exploit steric clashes with Met281, achieving >100-fold selectivity for engineered Akt variants over wild-type isoforms [1].

Table 1: Structural Determinants of A-443654 Binding to Akt

Akt DomainResidueInteraction TypeFunctional Impact
Kinase hingeAla230Hydrogen bondAnchors inhibitor core
Hydrophobic pocketMet281 (gatekeeper)Van der WaalsGoverns ATP-site access
DFG motifPhe237Hydrophobic packingStabilizes inactive-like conformation
Specificity pocketVal270Steric complementarityEnhances affinity for Akt1-3

Kinase Profiling and Selectivity Against CMGC Kinase Family

Kinase profiling of A-443654 across 220 purified kinases revealed inhibition of 47 kinases at 1 µM concentration [1]. While highly potent against AGC-family kinases (Akt, PKA, PKC), it exhibits significant selectivity over the CMGC kinase family (e.g., ERK2, CDKs):

  • Strong inhibition of AGC kinases:
  • Akt1/2/3: Ki = 0.16 nM
  • PKA: Ki = 6.3 nM
  • PKCγ: Ki = 24 nM
  • Weak activity against CMGC kinases:
  • ERK2: Ki = 340 nM
  • CDK2: Ki = 24 nM (outlier due to structural homology) [6] [7].

This selectivity profile stems from divergent ATP-pocket geometries. CMGC kinases possess larger gatekeeper residues (e.g., ERK2 Gln105) that sterically hinder A-443654 binding, whereas AGC kinases have smaller gatekeepers (e.g., Akt1 Met281) accommodating the inhibitor [6]. Notably, GSK3β (Ki = 41 nM), though a CMGC member, is inhibited due to its unique ATP-site topology resembling AGC kinases.

Table 2: Selectivity Profile of A-443654 Across Kinase Families

Kinase FamilyRepresentative KinaseK*i (nM)Inhibition at 1 µM (%)
AGCAkt10.16>99
AGCPKA6.398
AGCPKCγ2495
CMGCERK234040
CMGCCDK22490
CMGCGSK3β4192

ATP-Competitive Binding Mechanisms and Allosteric Modulation

A-443654 binds reversibly to Akt’s ATP-binding site, competing with ATP through conformational selection. Its binding induces a paradoxical hyperphosphorylation of Akt at Thr308 (activation loop) and Ser473 (hydrophobic motif) [1] [4]. Mechanistic studies reveal this stems from direct inhibitor-kinase interactions rather than pathway feedback:

  • Intrinsic induction mechanism: Catalytically inactive Akt mutants (e.g., K179M) still exhibit Thr308/Ser473 hyperphosphorylation when treated with A-443654, proving phosphorylation occurs independently of kinase activity or upstream signaling [1].
  • Conformational hijacking: Inhibitor binding stabilizes an "open" Akt conformation where the pleckstrin homology (PH) domain disengages from the kinase domain. This exposes phosphorylation sites to upstream kinases (PDK1 for Thr308; mTORC2 for Ser473) [1] [4] [5].
  • Allosteric cross-talk: Molecular dynamics simulations show ATP-site occupancy by A-443654 triggers long-range structural shifts in the regulatory helices (αC-helix) and PH-kinase domain interface, enhancing membrane recruitment and phosphorylation efficiency [5].

This contrasts with allosteric inhibitors (e.g., MK-2206), which lock Akt in a PH domain-engaged "closed" state, preventing phosphorylation. The divergent effects highlight how ATP-competitive inhibitors like A-443654 can exploit endogenous activation machinery while blocking substrate phosphorylation.

Table 3: Contrasting Mechanisms of ATP-Competitive vs. Allosteric Akt Inhibitors

PropertyATP-Competitive (A-443654)Allosteric (e.g., MK-2206)
Binding siteCatalytic cleftPH-kinase interface
Akt phosphorylationHyperphosphorylationDephosphorylation
Conformational statePH domain disengaged (open)PH domain engaged (closed)
Membrane recruitmentEnhancedBlocked
Downstream signalingSubstrate phosphorylation blockedSubstrate phosphorylation blocked

Properties

CAS Number

552326-17-7

Product Name

A-443654

IUPAC Name

1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

InChI

InChI=1S/C24H23N5O/c1-15-22-10-16(6-7-24(22)29-28-15)17-9-20(13-26-11-17)30-14-19(25)8-18-12-27-23-5-3-2-4-21(18)23/h2-7,9-13,19,27H,8,14,25H2,1H3,(H,28,29)

InChI Key

YWTBGJGMTBHQTM-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Synonyms

A 443654
A-443654
A443654

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CNC5=CC=CC=C54)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.